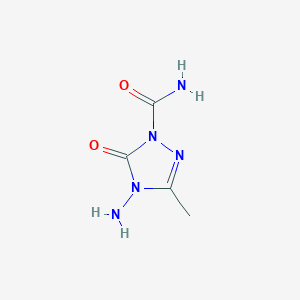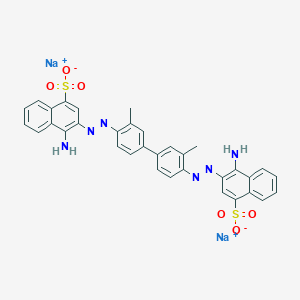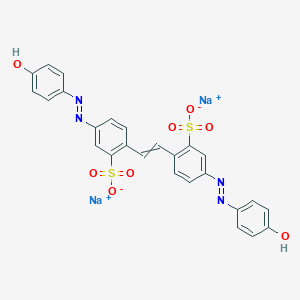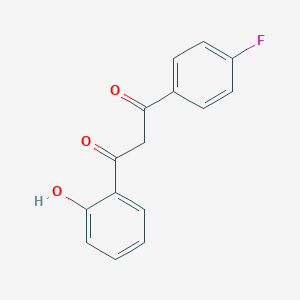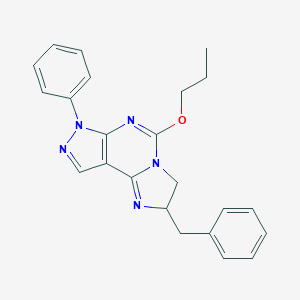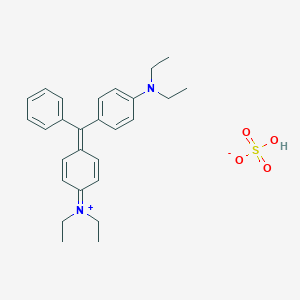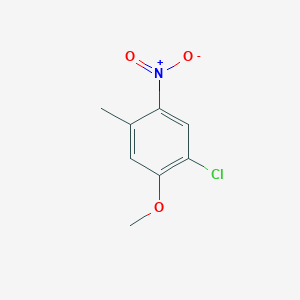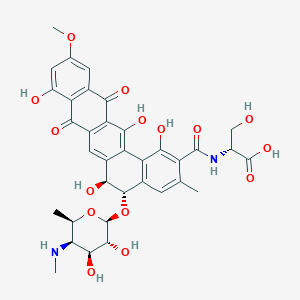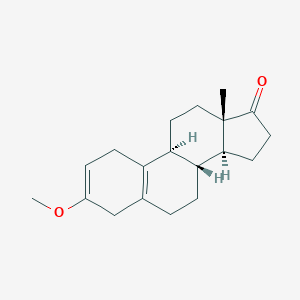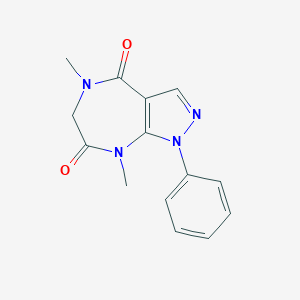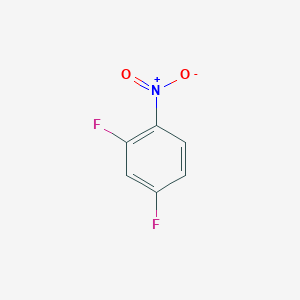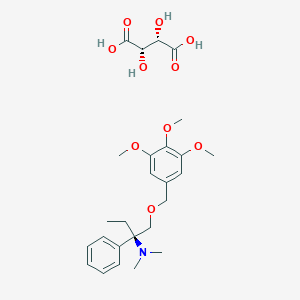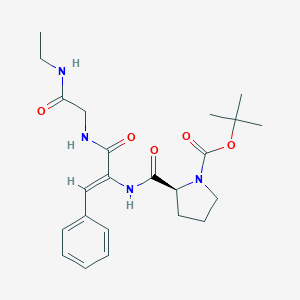
tert-Butyloxycarbonyl-prolyl-dehydrophenylalanyl-glycyl-ethylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyloxycarbonyl-prolyl-dehydrophenylalanyl-glycyl-ethylamide (Boc-Pro-D-Phe-Gly-NH-Et) is a peptide that has gained significant attention in scientific research due to its potential applications in various fields. This peptide is a synthetic derivative of a natural peptide, and it has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Boc-Pro-D-Phe-Gly-NH-Et involves its ability to bind to specific receptors or enzymes. For example, the peptide binds to the active site of ACE and inhibits its activity, which leads to a decrease in blood pressure. Similarly, the peptide binds to the NPY receptor and activates downstream signaling pathways, which results in the regulation of various physiological processes.
Biochemische Und Physiologische Effekte
Boc-Pro-D-Phe-Gly-NH-Et has been shown to exhibit several biochemical and physiological effects. For example, the peptide has been found to decrease blood pressure by inhibiting ACE activity. It has also been shown to regulate appetite and pain by binding to NPY receptors. Additionally, Boc-Pro-D-Phe-Gly-NH-Et has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Boc-Pro-D-Phe-Gly-NH-Et in lab experiments is its high purity and stability. The use of SPPS techniques ensures that the peptide is free from impurities and is stable under various experimental conditions. However, one of the limitations of using this peptide is its cost, which can be a barrier for some research groups.
Zukünftige Richtungen
There are several future directions for the use of Boc-Pro-D-Phe-Gly-NH-Et in scientific research. One direction is the development of more potent and selective inhibitors of ACE and DPP-IV. Another direction is the identification of new NPY receptor ligands for the treatment of various diseases. Additionally, the use of Boc-Pro-D-Phe-Gly-NH-Et in cancer therapy is an area of active research, and further studies are needed to elucidate its mechanisms of action and potential clinical applications.
Conclusion:
In conclusion, Boc-Pro-D-Phe-Gly-NH-Et is a synthetic peptide that has gained significant attention in scientific research due to its potential applications in various fields. The peptide is synthesized using SPPS techniques and has been used in drug discovery, peptide receptor targeting, and cancer therapy. Boc-Pro-D-Phe-Gly-NH-Et exhibits potent inhibitory effects on ACE and DPP-IV and selectively binds to NPY receptors. The peptide has several biochemical and physiological effects, including the regulation of blood pressure, appetite, and pain. Although there are limitations to its use in lab experiments, Boc-Pro-D-Phe-Gly-NH-Et has several future directions for scientific research, including the development of more potent and selective inhibitors and the identification of new NPY receptor ligands.
Synthesemethoden
The synthesis of Boc-Pro-D-Phe-Gly-NH-Et involves the use of solid-phase peptide synthesis (SPPS) techniques. The process starts with the attachment of the first amino acid, Boc-Pro, to a solid support. The next amino acid, D-Phe, is then attached to the Boc-Pro through a peptide bond. The remaining amino acids, Gly and Et-NH2, are then sequentially added to the growing peptide chain. Finally, the peptide is cleaved from the solid support and purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
Boc-Pro-D-Phe-Gly-NH-Et has been used in various scientific research applications, including drug discovery, peptide receptor targeting, and cancer therapy. This peptide has been found to exhibit potent inhibitory effects on several enzymes, including angiotensin-converting enzyme (ACE) and dipeptidyl peptidase IV (DPP-IV). It has also been shown to selectively bind to neuropeptide Y (NPY) receptors, which are involved in the regulation of appetite, anxiety, and pain.
Eigenschaften
CAS-Nummer |
125768-11-8 |
|---|---|
Produktname |
tert-Butyloxycarbonyl-prolyl-dehydrophenylalanyl-glycyl-ethylamide |
Molekularformel |
C23H32N4O5 |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-[[(Z)-3-[[2-(ethylamino)-2-oxoethyl]amino]-3-oxo-1-phenylprop-1-en-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H32N4O5/c1-5-24-19(28)15-25-20(29)17(14-16-10-7-6-8-11-16)26-21(30)18-12-9-13-27(18)22(31)32-23(2,3)4/h6-8,10-11,14,18H,5,9,12-13,15H2,1-4H3,(H,24,28)(H,25,29)(H,26,30)/b17-14-/t18-/m0/s1 |
InChI-Schlüssel |
YVPSQTILRMLJPC-DNKLCNGGSA-N |
Isomerische SMILES |
CCNC(=O)CNC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)[C@@H]2CCCN2C(=O)OC(C)(C)C |
SMILES |
CCNC(=O)CNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OC(C)(C)C |
Kanonische SMILES |
CCNC(=O)CNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OC(C)(C)C |
Sequenz |
PXG |
Synonyme |
Boc-Pro-dPhe-Gly-NHEt tert-butyloxycarbonyl-prolyl-dehydrophenylalanyl-glycyl-ethylamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)
